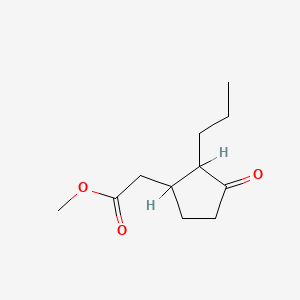

Cyclopentaneacetic acid, 3-oxo-2-propyl-, methyl ester

Cat. No. B8650537

Key on ui cas rn:

42186-33-4

M. Wt: 198.26 g/mol

InChI Key: XIWMHTMGRGPLQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03970682

Procedure details

Into a 1 liter flask purged with dry nitrogen, there is introduced 210 ml of anhydrous methanol followed by 63.2 g of aluminium triisobutyl over thirty minutes. The resulting solution is refluxed for one hour. After cooling, the solution is introduced into an autoclave with 6.5 g of 5.3% palladium on carbon. 58.8 g (0.30 mole) of methyl[2-n-propyl-3-keto-cyclopent-1-en-1-yl]-acetate is added. The autoclave is closed, shaken to homogenise the mass and heated to 40°C. Hydrogen is then introduced under a pressure of 10 kg/cm2 until no further hydrogen absorption occurs. After cooling, the mass is filtered to separate the catalyst, poured into water and extracted with petroleum ether (3 × 100 ml). The petroleum ether solution is washed to neutrality and distilled. 53 g of crude product are thus obtained which are rectified under reduced pressure. 43.8 g of methyl [2-n-propyl-3-keto-cyclopent-1-yl]-acetate is thus obtained, presenting the following characteristics:

Name

methyl[2-n-propyl-3-keto-cyclopent-1-en-1-yl]-acetate

Quantity

58.8 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH2:9][CH2:8][C:7](=[O:10])[C:6]=1[CH2:11][CH2:12][CH3:13].[H][H]>>[CH2:11]([CH:6]1[C:7](=[O:10])[CH2:8][CH2:9][CH:5]1[CH2:4][C:3]([O:2][CH3:1])=[O:14])[CH2:12][CH3:13]

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 1 liter flask purged with dry nitrogen, there

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced 210 ml of anhydrous methanol

|

WAIT

|

Type

|

WAIT

|

|

Details

|

followed by 63.2 g of aluminium triisobutyl over thirty minutes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution is refluxed for one hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution is introduced into an autoclave with 6.5 g of 5.3% palladium on carbon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave is closed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to homogenise the mass

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the mass is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the catalyst

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with petroleum ether (3 × 100 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The petroleum ether solution is washed to neutrality

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

53 g of crude product are thus obtained which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)C1C(CCC1=O)CC(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 43.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 73.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |